![molecular formula C21H14Cl2N4O5 B4987659 1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4987659.png)
1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one, also known as Furamidine, is a potent and selective inhibitor of trypanosomal DNA synthesis. It has been extensively studied for its potential use in the treatment of African sleeping sickness and Chagas disease, which are caused by parasitic protozoa.
Wirkmechanismus
1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one works by selectively targeting the trypanosomal DNA synthesis process, which is essential for the survival and replication of the parasites that cause African sleeping sickness and Chagas disease. It binds to the minor groove of the DNA helix and prevents the replication of the parasite's DNA, ultimately leading to its death.
Biochemical and Physiological Effects:
1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one has been shown to have minimal toxicity to mammalian cells, with no significant adverse effects reported in animal studies. It does not appear to affect normal DNA synthesis or cell division processes, which suggests that it may have a high therapeutic index.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one has several advantages for use in lab experiments, including its high selectivity for trypanosomal DNA synthesis and its low toxicity to mammalian cells. However, its synthesis process is complex and time-consuming, which may limit its use in large-scale studies. Additionally, its effectiveness may be limited by the development of drug resistance in the parasites over time.
Zukünftige Richtungen
There are several potential future directions for research on 1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one, including:
- Further optimization of its synthesis process to improve efficiency and reduce costs.
- Development of new analogs with improved selectivity and potency.
- Investigation of its potential use in combination therapy with other drugs for improved efficacy.
- Evaluation of its potential use in the treatment of other parasitic diseases, such as leishmaniasis and malaria.
- Investigation of its mechanism of action at the molecular level to identify new targets for drug development.
Synthesemethoden
1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzonitrile with nitric acid and sulfuric acid, followed by the reaction of the resulting 2,4-dichloro-5-nitrobenzonitrile with 2-chlorobenzylamine and potassium carbonate. The final step involves the reaction of the intermediate with dinitrogen pentoxide to form the desired product.
Wissenschaftliche Forschungsanwendungen
1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied for its potential use as a treatment for African sleeping sickness and Chagas disease. In vitro studies have shown that it is highly effective against the parasites that cause these diseases, with minimal toxicity to mammalian cells. In vivo studies in animal models have also shown promising results, with significant reductions in parasite load and improved survival rates.
Eigenschaften
IUPAC Name |
1,3-bis[(2-chlorophenyl)methyl]-5,6-dinitrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N4O5/c22-15-7-3-1-5-13(15)11-24-17-9-19(26(29)30)20(27(31)32)10-18(17)25(21(24)28)12-14-6-2-4-8-16(14)23/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMCLERQOQHREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.